REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Br:10][CH2:11][CH2:12][O:13][C:14]1[C:23]([O:24][C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:26])=[CH:22][CH:21]=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17]>>[Br:10][CH2:11][CH2:12][O:13][C:14]1[C:23]([O:24][C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:26])=[CH:22][C:21]([N+:1]([O-:4])=[O:2])=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17]
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Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1=C(C(=O)OC)C=CC=C1OC(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After an additional stirring time of 30 min., the reaction mixture was quickly poured over ice, which
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane (2×400 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (400 mL) and aqueous saturated sodium bicarbonate (200 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude precipitate was triturated with diethyl ether (200 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C(=O)OC)C=C(C=C1OC(=O)C1=CC=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.1 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |